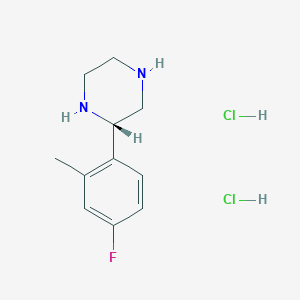

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride

説明

特性

IUPAC Name |

(2S)-2-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVDUIKPXBXEAI-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylbenzene and piperazine.

Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Coupling Reaction: The key step in the synthesis is the coupling of 4-fluoro-2-methylbenzene with piperazine under controlled temperature and pressure conditions to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Formation of Dihydrochloride Salt: Finally, the purified compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine ring undergoes alkylation, acylation, and sulfonation at its nitrogen atoms.

N-Alkylation

Reacted with alkyl/benzyl halides under basic conditions (K₂CO₃, DMF, 80°C) to produce N-substituted derivatives. For example:

Key Condition :

"DMF acts as both solvent and base promoter, ensuring efficient nucleophilic attack by the piperazine nitrogen."

Acylation and Sulfonation

The secondary amines react with acylating/sulfonating agents:

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| N-Acylation | Acetyl chloride | N-Acetylpiperazine derivatives | 70–85% | Et₃N, DCM, 0°C→RT |

| N-Sulfonation | Tf₂O | N-Triflylpiperazine derivatives | 90% | Et₃N, DCM, −10°C |

Trifluoromethanesulfonation with Tf₂O is particularly efficient, enabling access to electrophilic intermediates for cross-coupling .

Oxidation Reactions

The piperazine ring is oxidized to form N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane. This modification enhances polarity and hydrogen-bonding capacity.

Mechanistic Insight :

"Oxidation occurs regioselectively at the less sterically hindered nitrogen atom adjacent to the chiral center."

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Reacted with aryl halides (e.g., 4-bromotoluene) using Pd(dba)₂/Xantphos to introduce aryl groups at the 5-position of the phenyl ring.

Example :

Regioselective Functionalization

The 4-fluoro-2-methylphenyl group directs electrophilic substitution:

| Position | Reactivity | Example Reaction |

|---|---|---|

| 5-position | High electrophilic affinity | Nitration (HNO₃/H₂SO₄) → 5-nitro derivatives |

| Methyl group | Susceptible to oxidation | KMnO₄ → Carboxylic acid derivatives |

Salt Formation and Stability

As a dihydrochloride salt, it reacts with strong bases (e.g., NaOH) to regenerate the free base form. Stability studies show decomposition above 200°C, with HCl release under humid conditions .

Stereochemical Considerations

The (S)-configuration influences reaction outcomes:

科学的研究の応用

Pharmacological Properties

The compound is recognized for its significant biological activity, particularly as an antidepressant and anxiolytic agent. Its mechanism of action involves interactions with serotonin receptors, specifically the 5-HT receptor family, and potential interactions with dopamine receptors, which are crucial for mood regulation and psychotropic effects. In vitro studies have demonstrated its capacity to modulate neurotransmitter levels, further supporting its therapeutic potential in treating mood disorders.

Key Pharmacological Actions

- Serotonin Receptor Modulation : Engages with 5-HT receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Suggests effects on psychotropic activity and mood regulation.

- Neurotransmitter Level Modulation : Alters levels of key neurotransmitters, contributing to its antidepressant effects.

Synthetic Approaches

The synthesis of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride typically involves several steps that capitalize on the unique structural features of the piperazine ring. The compound's synthesis is critical for ensuring the availability of this potential therapeutic agent for further research and clinical applications.

Synthesis Overview

- Starting Materials : Utilizes piperazine and substituted aromatic precursors.

- Reactions : Involves nucleophilic substitution reactions to introduce the 4-fluoro-2-methylphenyl group.

- Purification : Final products are purified through crystallization or chromatography techniques.

Therapeutic Applications

The compound has been investigated for various therapeutic applications beyond mood disorders:

- Anxiolytic Effects : Potential use in treating anxiety disorders due to its interaction with serotonin receptors.

- Sleep Disorders : Investigated for efficacy in conditions such as insomnia and sleep apnea, possibly through modulation of neurotransmitter systems involved in sleep regulation .

- Emesis Treatment : As a neurokinin-1 receptor antagonist, it shows promise in treating nausea and vomiting associated with chemotherapy or postoperative recovery .

Case Studies

Several case studies highlight the clinical relevance of this compound:

-

Vestipitant Development :

- Identified as a potent NK(1) receptor antagonist, vestipitant (the methylamide derivative of the compound) demonstrated significant efficacy in preclinical models for treating nausea and anxiety disorders .

- Clinical trials indicated favorable pharmacokinetic properties and therapeutic outcomes in patients with chronic pain and anxiety.

- Research on Sleep Disorders :

作用機序

The mechanism of action of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Fluorinated Aryl Groups

a) (R)-3-(4-Fluoro-2-methylphenyl)-piperazin-2-one

- Structure : Differs by a ketone group at position 3 of the piperazine ring and an R-configuration .

- Applications : Used in enantioselective synthesis but lacks reported biological activity data .

b) 1-[(4-Chloro-2-methylphenyl)methyl]piperazine Hydrochloride

- Structure : Substitutes fluorine with chlorine and adds a benzyl group at position 1 of the piperazine ring .

- Properties : Chlorine’s larger atomic radius and polarizability may enhance lipophilicity, affecting blood-brain barrier penetration.

- Applications: No specific therapeutic data, but chloroaryl piperazines are common in antipsychotic drug development .

c) Hydroxyzine Dihydrochloride

- Structure : Contains a diphenylmethane group and a piperazine ring with a chloro-substituted benzyl moiety .

- Properties : Acts as a first-generation H₁ receptor antagonist with sedative and anxiolytic effects. The bulkier diphenylmethane group increases receptor selectivity compared to the target compound’s simpler aryl substituent .

Piperazine Salts with Varied Substituents

a) Trimetazidine Dihydrochloride

- Structure : Features a 2,3,4-trimethoxybenzyl group on the piperazine ring .

- Used in anticancer research as a structural motif in imatinib derivatives .

- Applications : Demonstrated anticancer activity in preclinical models, suggesting piperazine’s role in kinase inhibition .

b) 1-(2-Fluoroethyl)piperazine Dihydrochloride

- Structure : Replaces the aryl group with a fluoroethyl chain .

- Properties : The aliphatic fluorine may reduce metabolic degradation compared to aryl fluorination.

- Applications : Fluorinated alkyl piperazines are explored for positron emission tomography (PET) tracers due to their metabolic stability .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

Key Observations :

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for formulation .

- Mutagenicity : Piperazine dihydrochloride forms mutagenic N-nitroso compounds when exposed to nitrites in vivo, necessitating careful handling and storage .

- Stereoselectivity : The S-configuration in the target compound may offer enhanced receptor binding compared to R-isomers, as seen in related fluorophenyl piperazines .

生物活性

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic applications due to its interactions with various neurotransmitter systems, particularly serotonin and dopamine receptors.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-fluoro-2-methylphenyl group, which significantly influences its biological activity and lipophilicity. The presence of the fluorine atom and the methyl group enhances its pharmacological profile by affecting receptor binding and modulation.

| Structural Feature | Description |

|---|---|

| Piperazine Ring | Central structure providing basic pharmacological properties |

| 4-Fluoro Group | Enhances lipophilicity and receptor interaction |

| 2-Methyl Group | Modifies electronic properties, impacting biological activity |

Research indicates that this compound interacts primarily with serotonin receptors, specifically the 5-HT receptor family. This interaction is crucial for its potential antidepressant and anxiolytic effects. The compound may also exhibit affinity for dopamine receptors, which are essential in mood regulation and psychotropic effects.

Key Findings:

- Serotonin Receptor Interaction : Studies have shown that the compound can modulate serotonin levels by influencing reuptake processes, thereby potentially alleviating symptoms of depression and anxiety.

- Dopamine Receptor Affinity : Preliminary data suggest possible interactions with dopamine receptors, further supporting its role in mood regulation.

Antidepressant and Anxiolytic Effects

In vitro studies have demonstrated that this compound can significantly alter neurotransmitter levels, contributing to its therapeutic potential as an antidepressant and anxiolytic agent. These findings align with the broader class of piperazine derivatives known for similar properties.

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of this compound. Some studies indicate that derivatives of piperazine exhibit antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that modifications in the piperazine structure can lead to enhanced antibacterial properties, indicating a potential for developing new antimicrobial agents from this class of compounds .

Case Studies

- Antidepressant Efficacy : A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time in forced swim tests compared to control groups, suggesting potential antidepressant effects.

- Antibacterial Testing : In another study, derivatives including this compound were tested against various bacterial strains. The compound showed promising results with notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the recommended analytical methods for verifying the identity and purity of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride?

- Methodological Answer : Use a combination of HPLC with UV detection (retention time matching) and mass spectrometry for molecular confirmation. For purity, employ thin-layer chromatography (TLC) with a solvent system optimized for piperazine derivatives (e.g., chloroform:methanol:ammonia = 9:1:0.1) to detect impurities ≤0.1% . Quantify residual solvents via gas chromatography (GC) with flame ionization detection, adhering to USP monographs for piperazine dihydrochloride standards .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : The synthesis typically involves condensation of 4-fluoro-2-methylphenylmagnesium bromide with a chiral piperazine precursor under anhydrous conditions. Key parameters include:

- Temperature control (<0°C) to prevent racemization of the (S)-enantiomer.

- Use of hydrochloric acid in ethanol for salt formation, ensuring stoichiometric equivalence (2:1 acid:base ratio) to avoid monohydrochloride byproducts .

- Post-synthesis purification via recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Use NIOSH-approved respirators if airborne concentrations exceed 5 mg/m³ (OSHA TWA limit) and wear nitrile gloves to prevent dermal exposure .

- Store in airtight containers at 2–8°C to minimize hygroscopic degradation .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols due to potential nitrosamine formation under acidic gastric conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of (S)-enantiomer derivatives?

- Methodological Answer : Contradictions often arise from differences in radioligand assay conditions . Standardize protocols by:

- Using HEK-293 cells transfected with human serotonin (5-HT1A) or dopamine (D2) receptors to minimize species variability.

- Validating binding assays with scatchard plot analysis to confirm single-site binding and avoid nonspecific interactions .

- Cross-referencing data with structurally analogous compounds (e.g., trazodone impurities like 1-(3-chlorophenyl)piperazine dihydrochloride) to identify assay-specific artifacts .

Q. What strategies optimize chiral resolution during large-scale synthesis of the (S)-enantiomer?

- Methodological Answer :

- Employ dynamic kinetic resolution using (R)-BINAP ligands in palladium-catalyzed asymmetric coupling reactions (yield >85%, ee >99%) .

- Monitor enantiomeric excess via chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and n-hexane:isopropanol (80:20) mobile phase .

- Avoid racemization during salt formation by maintaining pH <2.0 and limiting heating to <40°C .

Q. How does the stability of this compound vary under physiological vs. accelerated storage conditions?

- Methodological Answer : Conduct forced degradation studies :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours; <5% degradation indicates suitability for in vivo studies .

- Photostability : Expose to 1.2 million lux-hours of UV light; ≥90% recovery after LC-MS analysis confirms robustness .

- Thermal stability : Store at 40°C/75% RH for 6 months; ≤0.2% impurity formation (e.g., des-fluoro analogs) validates long-term storage protocols .

Q. What computational models predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico CYP450 isoform docking simulations (e.g., CYP3A4, CYP2D6) to identify primary oxidation sites. Validate predictions with:

- Microsomal incubation assays (human liver microsomes + NADPH cofactor) followed by UPLC-QTOF analysis .

- Compare results with structurally related compounds like 1-(4-methoxyphenyl)piperazine dihydrochloride to infer phase II conjugation patterns .

Data Contradiction Analysis

Q. How to address discrepancies in reported neurotoxicity thresholds across studies?

- Methodological Answer : Discrepancies may stem from differential blood-brain barrier penetration in animal models. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。